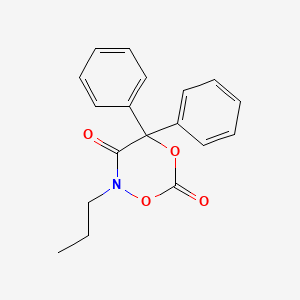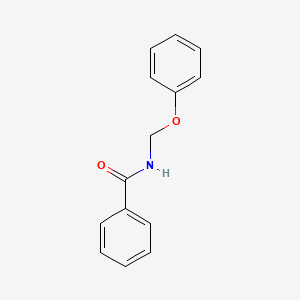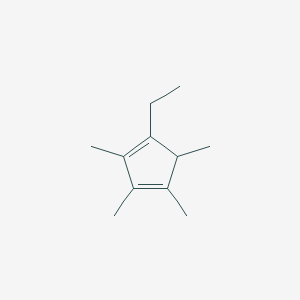
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- is an organic compound with the molecular formula C11H18 It is a derivative of cyclopentadiene, where the hydrogen atoms at positions 1, 2, 3, 4, and 5 are replaced by ethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- can be achieved through several methods:
Annulation Reactions: These involve the construction of a five-membered ring through [2 + 2 + 1] or [3 + 2] annulation reactions.
Electrocyclization Reactions: The Nazarov Cyclization is a common method for synthesizing cyclopentadienes.
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- often involves the dehydrogenation of cyclopentadiene or the monomerization of its dimer. These processes are typically carried out in large-scale reactors under controlled temperatures and pressures to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substituting Agents: Halogens, alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Substituted cyclopentadienes.
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- involves its ability to undergo cycloaddition reactions, such as the Diels-Alder reaction. This reaction involves the addition of a diene to a dienophile, resulting in the formation of a six-membered ring . The compound’s unique structure allows it to participate in these reactions efficiently, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- can be compared with other similar compounds, such as:
1,3-Cyclopentadiene, 1,2,5,5-tetramethyl-: This compound has a similar structure but lacks the ethyl group, making it less sterically hindered.
1,3-Cyclopentadiene, 5,5-dimethyl-1-ethyl-: This compound has a similar structure but with different substitution patterns, affecting its reactivity and applications.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound is another derivative with different substitution patterns, leading to variations in its chemical properties and uses.
These comparisons highlight the uniqueness of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
83321-17-9 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
1-ethyl-2,3,4,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18/c1-6-11-9(4)7(2)8(3)10(11)5/h9H,6H2,1-5H3 |
Clave InChI |
NXFAIVBBCXZIHX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C1C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


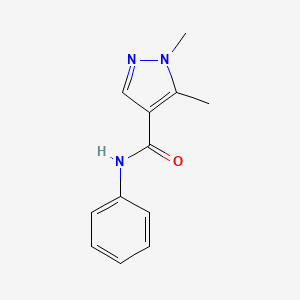
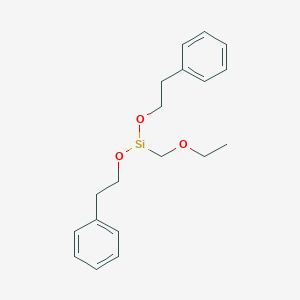
phosphanium chloride](/img/structure/B14412765.png)
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
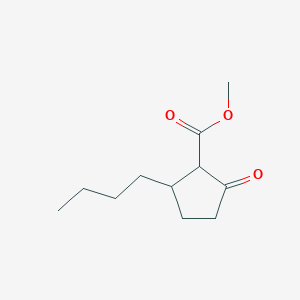
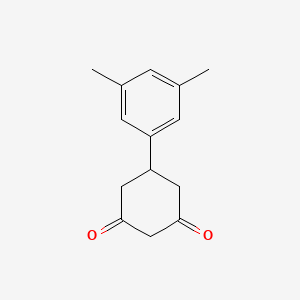
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
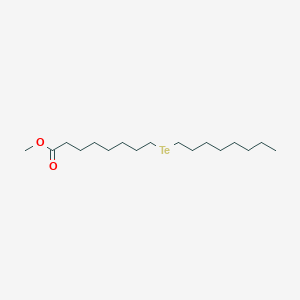
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)
